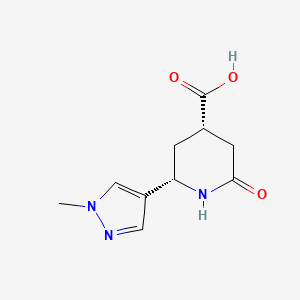

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Reactive Intermediates in Peptide Synthesis The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, provide insight into the reactive intermediates in peptide synthesis. These compounds, related to the (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid, showcase the involvement of the O(2) lone pair in the electron delocalization of the CN π-system, suggesting significant roles in synthetic chemistry and peptide assembly processes (Crisma et al., 1997).

Synthesis of Novel Annelated 2-Oxopiperazines The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides results in previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This research underlines the synthetic versatility of oxopiperidine derivatives in creating new heterocyclic systems with potential applications in drug discovery and materials science (Svetlana et al., 2015).

Assay in Fermentations of Penicillium Chrysogenum 6-Oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96, indicating its accumulation during penicillin G biosynthesis. This highlights the compound's role in biosynthetic pathways, suggesting a broader implication in studying and harnessing microbial production processes for pharmaceuticals (Kurz↦kowski et al., 1990).

X-Ray Powder Diffraction Data The X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, underscores the importance of oxopiperidine derivatives in the development of clinically significant compounds (Qing Wang et al., 2017).

Synthesis and Antimicrobial Activity The synthesis of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, results in compounds with variable and modest antimicrobial activity. This exploration into the antimicrobial potential of pyridine derivatives, including those structurally related to this compound, provides a foundation for future drug development efforts (Patel et al., 2011).

Propriétés

IUPAC Name |

(2S,4S)-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13-5-7(4-11-13)8-2-6(10(15)16)3-9(14)12-8/h4-6,8H,2-3H2,1H3,(H,12,14)(H,15,16)/t6-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUFJSJVQLIUKW-XPUUQOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2C[C@@H](CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2798516.png)

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)